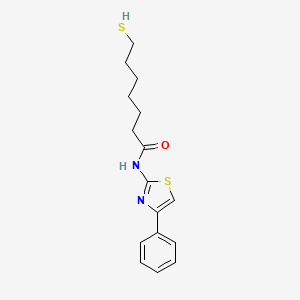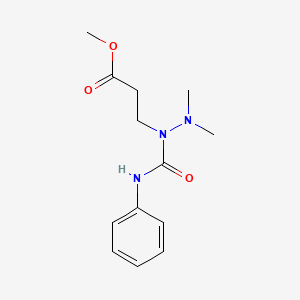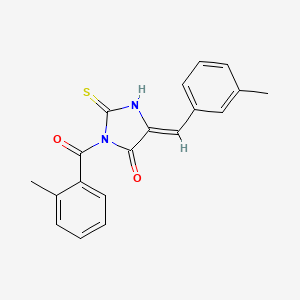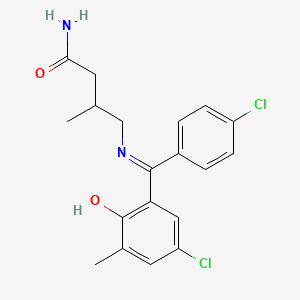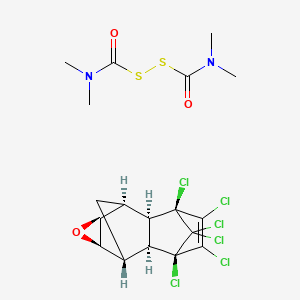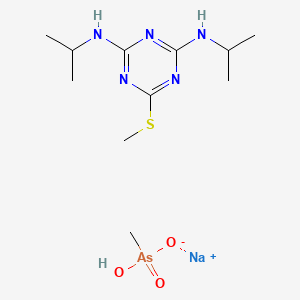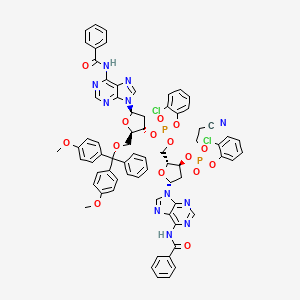
(E)-8-(4-Benzyloxy-3,5-dimethoxystyryl)-7-methyl-1,3-dipropylxanthine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-8-(4-Benzyloxy-3,5-dimethoxystyryl)-7-methyl-1,3-dipropylxanthine is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound belongs to the xanthine family, which is characterized by a core structure of xanthine, a purine base found in most human body tissues and fluids, and in other organisms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-8-(4-Benzyloxy-3,5-dimethoxystyryl)-7-methyl-1,3-dipropylxanthine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Styryl Moiety: The styryl group is introduced through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired styryl compound.
Introduction of the Benzyloxy and Dimethoxy Groups: These groups are typically introduced through etherification reactions, where the corresponding phenol is reacted with benzyl chloride and methoxy groups under basic conditions.
Formation of the Xanthine Core: The xanthine core is synthesized through a series of cyclization reactions, starting from a suitable purine precursor.
Final Coupling: The styryl moiety is then coupled with the xanthine core through a Heck reaction, which involves the palladium-catalyzed coupling of an aryl halide with an alkene.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
(E)-8-(4-Benzyloxy-3,5-dimethoxystyryl)-7-methyl-1,3-dipropylxanthine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the saturation of the styryl double bond.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy and dimethoxy positions, where nucleophiles such as amines or thiols replace the existing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Palladium on carbon, hydrogen gas, and other hydrogenation catalysts.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated styryl compounds.
Substitution: Substituted xanthine derivatives with various functional groups.
科学的研究の応用
(E)-8-(4-Benzyloxy-3,5-dimethoxystyryl)-7-methyl-1,3-dipropylxanthine has several scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex molecules.
作用機序
The mechanism of action of (E)-8-(4-Benzyloxy-3,5-dimethoxystyryl)-7-methyl-1,3-dipropylxanthine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cell signaling pathways, thereby modulating cellular responses.
類似化合物との比較
Similar Compounds
Caffeine: A well-known xanthine derivative with stimulant effects.
Theophylline: Another xanthine derivative used in the treatment of respiratory diseases.
Pentoxifylline: A xanthine derivative used to improve blood flow in patients with circulation problems.
Uniqueness
(E)-8-(4-Benzyloxy-3,5-dimethoxystyryl)-7-methyl-1,3-dipropylxanthine is unique due to its specific structural features, such as the benzyloxy and dimethoxy groups, which confer distinct chemical and biological properties. These features make it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
151539-26-3 |
|---|---|
分子式 |
C29H34N4O5 |
分子量 |
518.6 g/mol |
IUPAC名 |
8-[(E)-2-(3,5-dimethoxy-4-phenylmethoxyphenyl)ethenyl]-7-methyl-1,3-dipropylpurine-2,6-dione |
InChI |
InChI=1S/C29H34N4O5/c1-6-15-32-27-25(28(34)33(16-7-2)29(32)35)31(3)24(30-27)14-13-21-17-22(36-4)26(23(18-21)37-5)38-19-20-11-9-8-10-12-20/h8-14,17-18H,6-7,15-16,19H2,1-5H3/b14-13+ |
InChIキー |
IZDDKNWPPIIMDW-BUHFOSPRSA-N |
異性体SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)N(C(=N2)/C=C/C3=CC(=C(C(=C3)OC)OCC4=CC=CC=C4)OC)C |
正規SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)N(C(=N2)C=CC3=CC(=C(C(=C3)OC)OCC4=CC=CC=C4)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


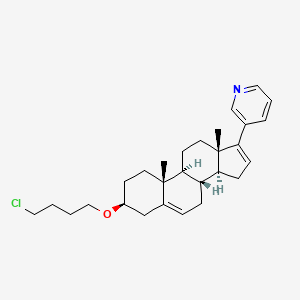
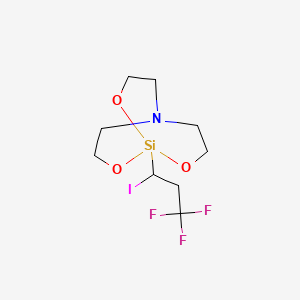
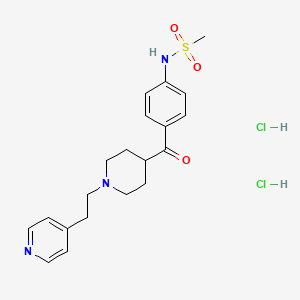
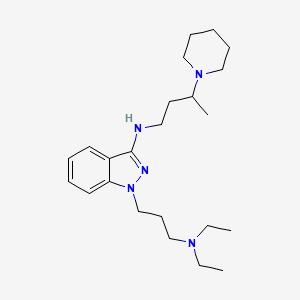
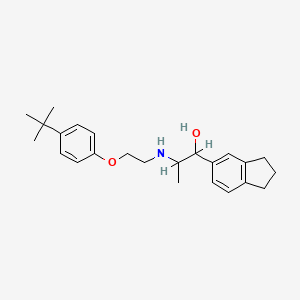
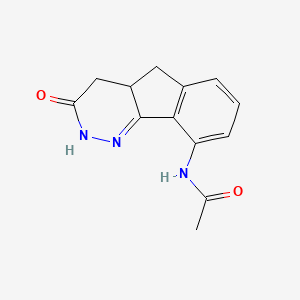
![magnesium;2-methoxyethyl (3R)-4-[4-(4-chlorophenoxy)-3,5-difluorophenyl]sulfonyl-3-(oxidocarbamoyl)piperazine-1-carboxylate](/img/structure/B15190320.png)
